Hormone stimulant de la mélanogenèse bêta, humaine

Vue d'ensemble

Description

Beta-Melanocyte Stimulating Hormone (β-MSH) is an endogenous peptide hormone and neuropeptide. It is a melanocortin, specifically, one of the three types of melanocyte-stimulating hormone (MSH), and is produced from proopiomelanocortin (POMC). It is an agonist of the MC 1, MC 3, MC 4, and MC 5 receptors . Melanocytes, which originate from the neuroectoderm, are specialized cells responsible for producing pigments and possessing a dendritic morphology .

Synthesis Analysis

The synthesis of β-MSH is stimulated by α-MSH and adrenocorticotropin hormone (ACTH), two agonists of the MC1R . The production of eumelanin and pheomelanin is regulated by α-MSH by way of MC1R . α-MSH and ACTH have as a common precursor the proopiomelanocortin (POMC), a synthetic protein of the pituitary gland .Chemical Reactions Analysis

Melanocytes, in particular, lose their ability to synthesize melanin, thereby requiring melanogenesis stimulators such as alpha-melanocyte stimulating hormone (α-MSH) to promote melanin synthesis .Applications De Recherche Scientifique

Régulation de la réponse au stress

Les mélanocortines, y compris la β-MSH, sont des hormones peptidiques essentielles à la régulation de la réponse au stress . Elles exercent leurs fonctions par le biais de cinq récepteurs couplés aux protéines G (MC1R–MC5R), principalement par le biais de la protéine G stimulante (Gs) .

Homéostasie énergétique

La β-MSH joue un rôle significatif dans le maintien de l'homéostasie énergétique . L'activité des neurones POMC, qui produisent la β-MSH, est régulée positivement par la leptine et négativement par la ghréline . Par conséquent, la leptine réduit l'apport alimentaire et le poids corporel en activant la signalisation en aval du système des mélanocortines .

Contrôle de l'inflammation

Les mélanocortines, y compris la β-MSH, sont connues pour jouer un rôle dans le contrôle de l'inflammation . Ceci est médié par leur interaction avec les récepteurs des mélanocortines .

Pigmentation cutanée

La β-MSH est impliquée dans la mélanogenèse, le processus de production de mélanine dans la peau . Le MC1R, l'un des récepteurs des mélanocortines, est principalement exprimé dans les mélanocytes et est impliqué dans la mélanogenèse . Le dysfonctionnement du MC1R est associé au développement du mélanome et du cancer de la peau

Mécanisme D'action

Target of Action

Beta-Melanocyte Stimulating Hormone (β-MSH) is an endogenous peptide hormone and neuropeptide . It is a melanocortin, specifically one of the three types of melanocyte-stimulating hormone (MSH), and is produced from proopiomelanocortin (POMC) . The primary targets of β-MSH are the melanocortin receptors, specifically MC1, MC3, MC4, and MC5 . These receptors are found in various cells and tissues, including melanocytes in the skin .

Mode of Action

β-MSH acts as an agonist of the melanocortin receptors . Upon binding to these receptors, β-MSH triggers a series of biochemical reactions that lead to the production and release of melanin, a pigment responsible for the color of the skin, hair, and eyes . This process is referred to as melanogenesis .

Biochemical Pathways

The activity of tyrosinase, a key enzyme in melanogenesis, is stimulated by β-MSH through the cAMP pathway . β-MSH binds to the melanocortin-1 receptor (MC1R) on the cell surface and activates adenylate cyclase, leading to an elevated level of intracellular cAMP . This increase in cAMP levels triggers a cascade of intracellular events that ultimately stimulate the production of melanin .

Result of Action

The primary result of β-MSH action is the stimulation of melanin production, leading to increased pigmentation in the skin, hair, and eyes . This can result in a darkening of the skin, a process that is protective against the harmful effects of ultraviolet (UV) radiation . In addition to its effects on pigmentation, β-MSH is also known to decrease food intake in animals such as rats and chickens due to the effect of proopiomelanocortin (POMC) .

Action Environment

The action of β-MSH can be influenced by various environmental factors. For instance, its production by the skin and pituitary is enhanced in response to ultraviolet (UV) radiation . This plays a key role in producing colored pigmentation found in the skin, hair, and eyes . Furthermore, the effect of β-MSH on food intake may be influenced by the availability and type of food in the animal’s environment .

Safety and Hazards

Melanocyte-stimulating hormone deficiency can cause increased inflammation, pain, and sleeping problems, as well as a reduction in the levels of anti-diuretic hormone, which causes thirst and frequent urination. Melanocyte-stimulating hormone deficiency may also result in increased food intake and obesity .

Orientations Futures

The melanocortin system controls a remarkable range of physiological functions mediated via a family of five melanocortin receptors (MC1R–MC5R) that were cloned in the early 1990s . This system regulates such seemingly distinct processes as hair color and skin tanning, sexual function, adrenocortical steroidogenesis, exocrine gland function, and energy homeostasis . The new framework proposed reflects the high degree of developmental plasticity of this neuronal population and may enable progress towards understanding of both the aetiology and treatment of metabolic disorders .

Analyse Biochimique

Biochemical Properties

Beta-Melanocyte Stimulating Hormone, human interacts with various enzymes and proteins. It has been shown to stimulate melanogenesis and proliferation of epidermal and hair follicle melanocytes . It also modulates cell dendricity .

Cellular Effects

Beta-Melanocyte Stimulating Hormone, human influences cell function by acting on receptors in the hypothalamus in the brain . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Beta-Melanocyte Stimulating Hormone, human exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to activate Janus kinase 2 (JAK2) and signal transducers and activators of transcription (STAT1) tyrosine phosphorylation .

Metabolic Pathways

Beta-Melanocyte Stimulating Hormone, human is involved in several metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

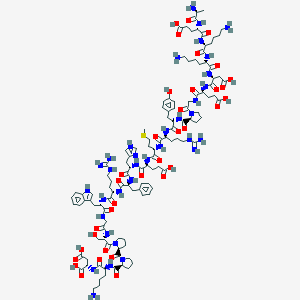

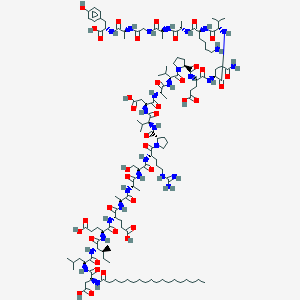

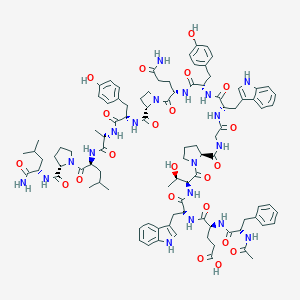

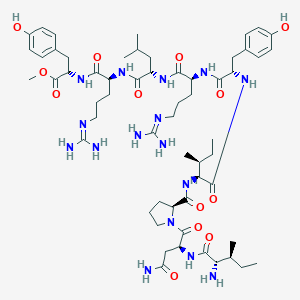

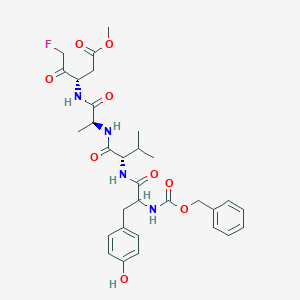

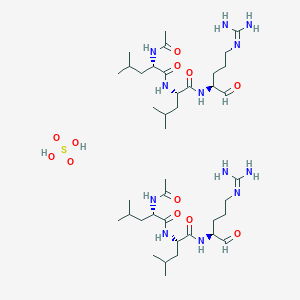

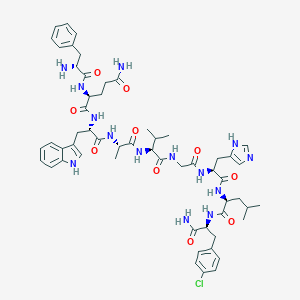

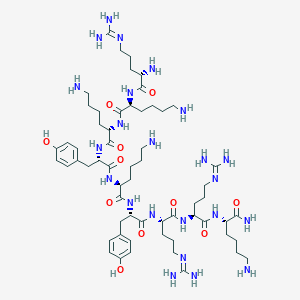

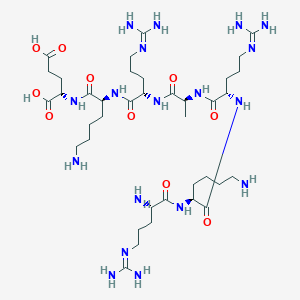

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H174N34O35S/c1-63(122)97(167)135-77(36-39-93(159)160)105(175)137-71(23-8-11-42-119)100(170)136-72(24-9-12-43-120)102(172)147-84(55-95(163)164)111(181)140-76(35-38-92(157)158)98(168)132-60-91(156)150-47-16-28-87(150)112(182)148-81(52-65-31-33-68(154)34-32-65)109(179)138-74(26-14-45-128-117(123)124)101(171)142-79(41-50-188-2)107(177)141-78(37-40-94(161)162)106(176)146-83(54-67-58-127-62-133-67)110(180)144-80(51-64-19-4-3-5-20-64)108(178)139-75(27-15-46-129-118(125)126)103(173)145-82(53-66-57-130-70-22-7-6-21-69(66)70)99(169)131-59-90(155)134-86(61-153)114(184)152-49-18-30-89(152)115(185)151-48-17-29-88(151)113(183)143-73(25-10-13-44-121)104(174)149-85(116(186)187)56-96(165)166/h3-7,19-22,31-34,57-58,62-63,71-89,130,153-154H,8-18,23-30,35-56,59-61,119-122H2,1-2H3,(H,127,133)(H,131,169)(H,132,168)(H,134,155)(H,135,167)(H,136,170)(H,137,175)(H,138,179)(H,139,178)(H,140,181)(H,141,177)(H,142,171)(H,143,183)(H,144,180)(H,145,173)(H,146,176)(H,147,172)(H,148,182)(H,149,174)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,186,187)(H4,123,124,128)(H4,125,126,129)/t63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLJFSCSXTYVTN-UPWOUFKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H174N34O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583247 | |

| Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17908-57-5 | |

| Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)